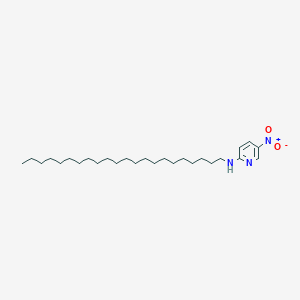
N-Docosyl-5-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Docosyl-5-nitropyridin-2-amine (DNPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPA is a long-chain amino compound that contains a nitro group and a pyridine ring.
作用机制
The mechanism of action of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO involves the reaction of the nitro group on N-Docosyl-5-nitropyridin-2-amine with NO to form a nitrosamine product. This reaction results in the release of a fluorescent group, which can be detected using fluorescence spectroscopy. The reaction is specific to NO and does not react with other reactive oxygen species or nitrogen species.
Biochemical and physiological effects
N-Docosyl-5-nitropyridin-2-amine has been shown to have minimal toxicity in vitro and in vivo, making it a useful tool for studying NO in biological systems. The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has been demonstrated in various cell types, including neurons, endothelial cells, and immune cells. N-Docosyl-5-nitropyridin-2-amine has also been used to study the role of NO in various physiological processes, including blood pressure regulation, neurotransmission, and immune response.
实验室实验的优点和局限性
The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has several advantages over other methods, including its high sensitivity and specificity for NO. N-Docosyl-5-nitropyridin-2-amine is also relatively easy to synthesize and has minimal toxicity, making it a useful tool for studying NO in biological systems. However, N-Docosyl-5-nitropyridin-2-amine has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to photobleaching.
未来方向
There are several future directions for the use of N-Docosyl-5-nitropyridin-2-amine in scientific research. One potential application is the use of N-Docosyl-5-nitropyridin-2-amine as a tool for studying the role of NO in various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Another potential application is the development of new fluorescent probes based on the structure of N-Docosyl-5-nitropyridin-2-amine for the detection of other reactive oxygen and nitrogen species. Additionally, further research is needed to optimize the synthesis and properties of N-Docosyl-5-nitropyridin-2-amine for use in biological systems.
合成方法
N-Docosyl-5-nitropyridin-2-amine can be synthesized using a variety of methods, including the reaction of 5-nitropyridine-2-amine with n-docosyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or chloroform.
科学研究应用
N-Docosyl-5-nitropyridin-2-amine has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-Docosyl-5-nitropyridin-2-amine can be used to detect NO in cells and tissues by reacting with it to form a fluorescent product.
属性
CAS 编号 |
117088-74-1 |
|---|---|
产品名称 |
N-Docosyl-5-nitropyridin-2-amine |
分子式 |
C27H49N3O2 |
分子量 |
447.7 g/mol |
IUPAC 名称 |
N-docosyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |
InChI 键 |
BAHKMVDPGSUEIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
同义词 |
2-docosylamino-5-nitropyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



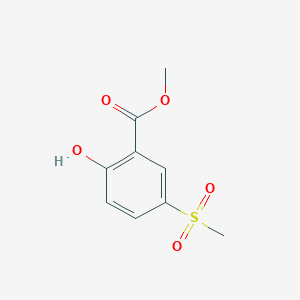

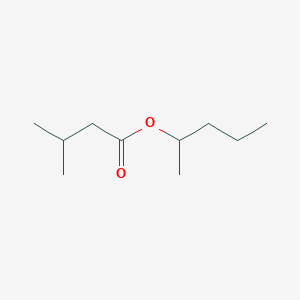
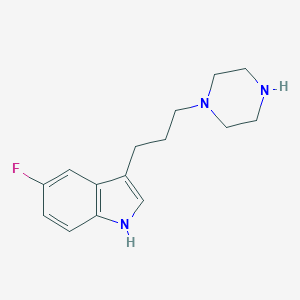

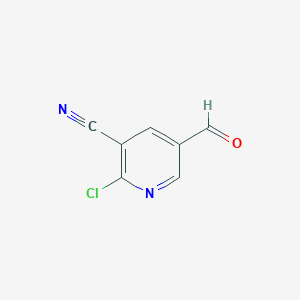
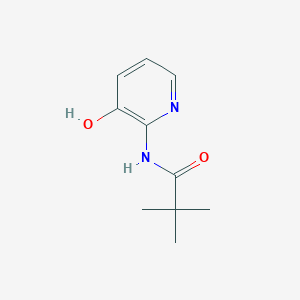
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)



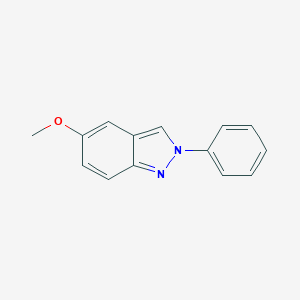
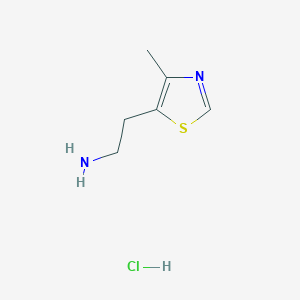
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)